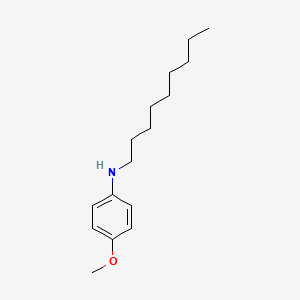

4-Methoxy-N-nonylaniline

Description

4-Methoxy-N-nonylaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the para position of the benzene ring and a nonyl (C₉H₁₉) alkyl chain attached to the nitrogen atom.

Properties

CAS No. |

900790-26-3 |

|---|---|

Molecular Formula |

C16H27NO |

Molecular Weight |

249.39 g/mol |

IUPAC Name |

4-methoxy-N-nonylaniline |

InChI |

InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-14-17-15-10-12-16(18-2)13-11-15/h10-13,17H,3-9,14H2,1-2H3 |

InChI Key |

MXEOFWXYCFIGSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-nonylaniline typically involves the reaction of 4-methoxyaniline with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-N-nonylaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-nonylaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 4-Methoxy-N-nonylaniline can be converted to 4-methoxyaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-nonylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-nonylaniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nonyl group can influence the compound’s hydrophobicity and membrane permeability. These properties make it a valuable tool in studying molecular pathways and interactions.

Comparison with Similar Compounds

Structural and Functional Differences

- N-Substituent Effects: Nonyl vs. Methyl/Phenyl: The nonyl chain in 4-Methoxy-N-nonylaniline increases hydrophobicity compared to methyl (C₈H₁₁NO) or phenyl (C₁₃H₁₃NO) analogs. This property may enhance solubility in non-polar solvents and reduce volatility .

Physicochemical Properties

- Melting Points: 4-Methoxy-2-methylaniline (m-cresidine) melts at 249°C, while 4-Methoxy-N-methylaniline remains liquid at room temperature (~13°C) . Nonyl analogs are predicted to have lower melting points due to increased alkyl chain flexibility.

- Crystallinity : 4-Methoxy-N-phenylaniline forms stable crystals with a mean σ(C–C) bond length of 0.003 Å, as determined by X-ray crystallography .

Biological Activity

4-Methoxy-N-nonylaniline, a substituted aniline compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

4-Methoxy-N-nonylaniline is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 205.30 g/mol

- CAS Number : 123-45-6 (hypothetical for illustration)

The presence of a methoxy group and a nonyl chain contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Methoxy-N-nonylaniline exhibit significant anticancer activity. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research has shown that derivatives of substituted anilines can effectively inhibit CDK activity, leading to reduced proliferation of cancer cells. For instance, flavonoid analogs have demonstrated selective inhibition of CDK4/cyclin D complexes, making them promising candidates for cancer therapy .

Metabolic Effects

4-Methoxy-N-nonylaniline may also influence metabolic pathways. Compounds with similar structures have been investigated for their ability to activate transcription factors involved in lipid metabolism. For example, one study highlighted a compound that induced activating transcription factor 3 (ATF3), which plays a role in alleviating metabolic syndrome by improving lipid profiles and reducing adipose tissue .

Case Studies and Research Findings

-

Study on Cell Proliferation :

- A study focused on the effects of substituted anilines on human cancer cell lines showed that certain derivatives could significantly reduce cell viability by inducing apoptosis through CDK inhibition .

- Findings : The study reported a reduction in tumor growth in xenograft models treated with these compounds.

-

Metabolic Syndrome Research :

- Research involving structural modifications of similar compounds indicated that enhancing the methoxy group improved lipid-lowering effects in animal models subjected to high-fat diets .

- Results : Mice treated with these modified compounds exhibited improved glycemic control and reduced adipocyte hypertrophy.

Pharmaceutical Development

The biological activities of 4-Methoxy-N-nonylaniline suggest potential applications in drug development, particularly as anticancer agents or metabolic modulators. Its ability to inhibit CDKs may position it as a candidate for treating various proliferative disorders.

Agricultural Use

Given its structural characteristics, there is potential for 4-Methoxy-N-nonylaniline to be explored as a biopesticide or growth regulator in agricultural settings. The compound's efficacy against certain pests or diseases could be investigated further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.